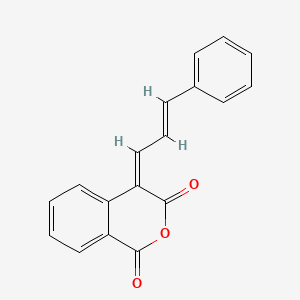
4-(3-Phenylallylidene)isochromane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2-ベンゾピラン-1,3(4H)-ジオン, 4-(3-フェニル-2-プロペニリデン)- は、ベンゾピラン誘導体類に属する複雑な有機化合物です。 これらの化合物は、多様な生物活性で知られており、しばしば潜在的な治療用途のために研究されています。 この化合物の構造には、ベンゾピランコアとフェニルプロペニリデン置換基が含まれており、これはその独特の化学的特性に貢献しています。
2. 製法
合成経路と反応条件
1H-2-ベンゾピラン-1,3(4H)-ジオン, 4-(3-フェニル-2-プロペニリデン)- の合成には、通常、特定の反応条件下で適切な出発物質を縮合させることが含まれます。 一般的な方法の1つは、クラウゼン-シュミット縮合であり、芳香族アルデヒドが塩基の存在下でケトンと反応して目的の生成物を形成します。 反応条件には、多くの場合、以下が含まれます。
塩基: 水酸化ナトリウムまたは水酸化カリウム
溶媒: エタノールまたはメタノール
温度: 室温から還流条件
工業生産方法
工業的な環境では、この化合物の生産には、高収率と純度を確保するために最適化された反応条件が含まれる場合があります。 これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
1H-2-ベンゾピラン-1,3(4H)-ジオン, 4-(3-フェニル-2-プロペニリデン)- は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、キノンまたは他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、ジヒドロ誘導体の形成につながる可能性があります。
置換: 芳香環またはプロペニリデン基に、求電子置換反応と求核置換反応が発生する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム
置換: ハロゲン、ニトロ化剤、スルホン化剤
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成する可能性があり、還元はジヒドロ誘導体を生成する可能性があります。
4. 科学研究への応用
1H-2-ベンゾピラン-1,3(4H)-ジオン, 4-(3-フェニル-2-プロペニリデン)- は、さまざまな科学研究への応用について研究されています。 これらには以下が含まれます。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗酸化、抗炎症、抗がん特性など、その潜在的な生物活性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療用途について探求されています。
工業: 新しい材料と化学プロセスの開発に使用されています。
科学的研究の応用
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
1H-2-ベンゾピラン-1,3(4H)-ジオン, 4-(3-フェニル-2-プロペニリデン)- の作用機序には、特定の分子標的と経路との相互作用が含まれます。 これらには以下が含まれる可能性があります。
分子標的: 酵素、受容体、および生物学的プロセスに関与する他のタンパク質。
経路: シグナル伝達経路、代謝経路、および遺伝子発現調節。
6. 類似の化合物との比較
類似の化合物
クマリン: 類似のベンゾピランコア構造を持つ化合物。
フラボノイド: ベンゾピラン構造とさまざまな置換基を持つ天然に存在する化合物。
カルコン: 類似のプロペニリデン基を持つ化合物。
独自性
1H-2-ベンゾピラン-1,3(4H)-ジオン, 4-(3-フェニル-2-プロペニリデン)- は、その特定の置換基とそれに起因する化学的特性のために独特です。 ベンゾピランコアとフェニルプロペニリデン基の組み合わせにより、他の類似の化合物と比較して、独特の反応性と潜在的な生物活性をもたらします。
類似化合物との比較
Similar Compounds
Coumarins: Compounds with a similar benzopyran core structure.
Flavonoids: Naturally occurring compounds with a benzopyran structure and various substituents.
Chalcones: Compounds with a similar propenylidene group.
Uniqueness
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is unique due to its specific substituents and the resulting chemical properties. Its combination of a benzopyran core with a phenylpropenylidene group gives it distinct reactivity and potential biological activities compared to other similar compounds.
特性
分子式 |
C18H12O3 |
|---|---|
分子量 |
276.3 g/mol |
IUPAC名 |
(4Z)-4-[(E)-3-phenylprop-2-enylidene]isochromene-1,3-dione |
InChI |
InChI=1S/C18H12O3/c19-17-15-11-5-4-10-14(15)16(18(20)21-17)12-6-9-13-7-2-1-3-8-13/h1-12H/b9-6+,16-12- |
InChIキー |
IAGOJUIEGHOPKG-FLIHGVEMSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C3=CC=CC=C3C(=O)OC2=O |
正規SMILES |
C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


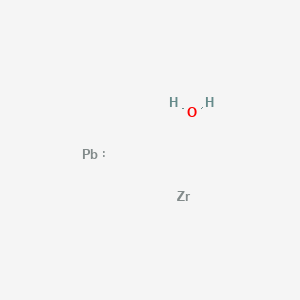
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B12347770.png)
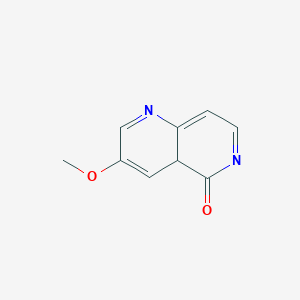


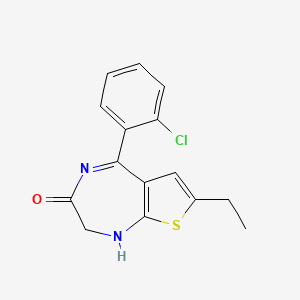
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-](/img/structure/B12347810.png)
![N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B12347813.png)
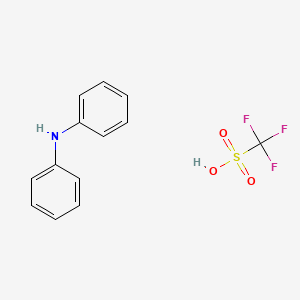
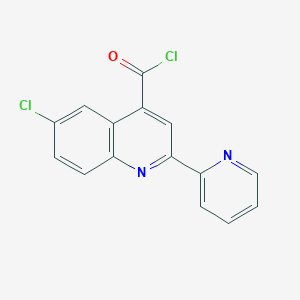

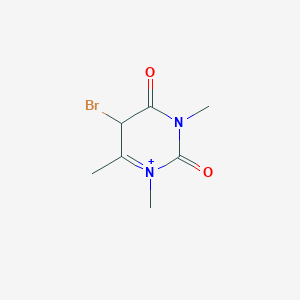
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
![N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide](/img/structure/B12347859.png)
